Ethyl(3-fluoro-5-(trifluoromethyl)phenyl)sulfane
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Overview
Description
Ethyl(3-fluoro-5-(trifluoromethyl)phenyl)sulfane is an organosulfur compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups impart unique chemical properties, making the compound valuable in various scientific and industrial applications. The presence of fluorine atoms enhances the compound’s stability and reactivity, while the trifluoromethyl group contributes to its lipophilicity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(3-fluoro-5-(trifluoromethyl)phenyl)sulfane typically involves the introduction of the ethylsulfanyl group to a fluorinated aromatic ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where an ethylthiolate anion reacts with a fluorinated aromatic compound under basic conditions. The reaction is often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions, ensuring high selectivity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the sulfoxide or sulfone derivatives can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms and trifluoromethyl group influence the reactivity and orientation of the substituents.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, NaBH₄
Substitution: Halogenating agents, nitrating agents
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Halogenated, nitrated derivatives
Scientific Research Applications
Ethyl(3-fluoro-5-(trifluoromethyl)phenyl)sulfane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, influencing enzyme activity and protein interactions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which Ethyl(3-fluoro-5-(trifluoromethyl)phenyl)sulfane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms and trifluoromethyl group enhance the compound’s binding affinity and specificity, modulating biological pathways and cellular processes. These interactions can lead to alterations in enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
- Ethyl(3-chloro-5-(trifluoromethyl)phenyl)sulfane
- Ethyl(3-fluoro-5-(methyl)phenyl)sulfane
- Ethyl(3-fluoro-5-(trifluoromethyl)phenyl)ether
Comparison: Ethyl(3-fluoro-5-(trifluoromethyl)phenyl)sulfane stands out due to the combined presence of fluorine and trifluoromethyl groups, which confer unique chemical and biological properties. Compared to its analogs, it exhibits higher metabolic stability and lipophilicity, making it more suitable for pharmaceutical applications. The trifluoromethyl group also enhances its electron-withdrawing capability, influencing its reactivity in chemical reactions.
Properties
IUPAC Name |
1-ethylsulfanyl-3-fluoro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4S/c1-2-14-8-4-6(9(11,12)13)3-7(10)5-8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAHSKCDQCORMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=CC(=C1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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